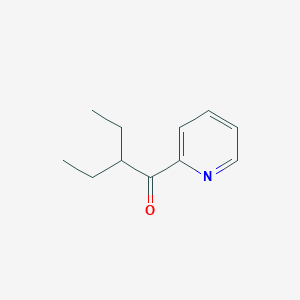

1-Ethylpropyl 2-pyridyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-pyridyl ketones, including 1-Ethylpropyl 2-pyridyl ketone, can be achieved through a practical method involving the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters . This method yields 2-pyridyl ketones in a short reaction time and functions broadly on a variety of esters .Molecular Structure Analysis

The molecular structure of 1-Ethylpropyl 2-pyridyl ketone is characterized by a ketone functional group attached to a pyridine ring . The carbon-to-oxygen double bond in the ketone group is quite polar, with the oxygen atom having a much greater attraction for the bonding electron pairs than the carbon atom .Chemical Reactions Analysis

1-Ethylpropyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with Schiff bases and transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Physical And Chemical Properties Analysis

1-Ethylpropyl 2-pyridyl ketone, like other ketones, has a polar carbon-to-oxygen double bond, which significantly affects its boiling point . Its solubility in water is comparable to that of alcohols and ethers .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Rapid Synthesis of 2-Pyridyl Ketone Library : A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been developed. This method is efficient for synthesizing diverse 2-pyridyl ketones, which are important in various chemical processes (Sun et al., 2020).

Synthesis of Bis-(pyridyl-2) Ketone : Bis-(pyridyl-2) ketone has been synthesized through a process involving halogenopyridines and the Grignard Reaction, highlighting its chemical versatility (De Jonge, Hertog & Wibaut, 1951).

Metal–Organic Cage Formation : The use of di(2‐pyridyl)ketone has led to the formation of a new Zn4L4 tetrahedron with improved acid stability and distinct guest binding behavior, demonstrating its utility in the creation of complex metal–organic structures (Xu, Zhang, Ronson & Nitschke, 2020).

Asymmetric Reduction in Pyridinium-based Ionic Liquids : Research on the asymmetric reduction of aromatic ketones in pyridinium-based ionic liquids indicates the use of 1-ethyl-pyridinium tetrafluoroborate in these processes, showcasing the adaptability of pyridyl ketones in varied chemical environments (Xiao & Malhotra, 2006).

Lanthanide(III) Complexes Formation : Di-2-pyridyl ketone has been used to create neutral dinuclear lanthanide(III) complexes. These complexes are significant for understanding the bonding and magnetic properties in lanthanide chemistry (Thiakou et al., 2006).

Photophysical and Electrochemical Studies

Polarographic Studies : The polarographic reduction of α- and γ-pyridylphenylpropynones has shown the intermediate formation of unstable allenols-1, indicating the potential for pyridyl ketones in electrochemical applications (Degrand, Compagnon & Lacour, 1978).

Photocyclisation Studies : The study of the photochemistry of 2-pyridyl phenyl ketone in various solvents using steady-state and laser flash photolysis techniques demonstrates its potential in photochemical applications (Bortolus et al., 1996).

Iron(II) Determination : Di-2-pyridyl ketone azine has been used as an analytical reagent for the spectrophotometric determination of iron(II), showcasing its application in analytical chemistry (Valcárcel, Martinez & Pino, 1975).

Catalysis and Material Science

Catalysis in Olefin Polymerization : Chromium complexes bearing tridentate pyridine-based ligands, including ketone groups, have shown high activity as precatalysts in the oligomerization of ethylene, underlining the role of pyridyl ketones in catalytic processes (Small et al., 2004).

High-Spin Molecules in Transition Metal Chemistry : The reaction of di-2-pyridyl ketone with nickel acetate and azide has led to the creation of high-spin molecules, highlighting its utility in the development of novel magnetic materials (Papaefstathiou et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-1-pyridin-2-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGHWSNVLZLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641994 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpropyl 2-pyridyl ketone | |

CAS RN |

860705-36-8 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)